molecular formula C9H6N4O B11908294 6-Amino-2-hydroxyquinazoline-4-carbonitrile

6-Amino-2-hydroxyquinazoline-4-carbonitrile

Cat. No.: B11908294
M. Wt: 186.17 g/mol
InChI Key: QKTKVDHMSMWIEO-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxyquinazoline-4-carbonitrile is a heterocyclic compound with the molecular formula C₉H₆N₄O. It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-2-hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxyquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-hydroxyquinazoline-4-carbonitrile is unique due to the presence of all three functional groups (amino, hydroxyl, and nitrile) on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

6-amino-2-oxo-1H-quinazoline-4-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-4-8-6-3-5(11)1-2-7(6)12-9(14)13-8/h1-3H,11H2,(H,12,13,14)

InChI Key

QKTKVDHMSMWIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC(=O)N2)C#N

Origin of Product

United States

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